
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene is a complex organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a methoxy group attached to a difluorocyclobutyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine and chlorine atoms. The difluorocyclobutyl methoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chloro-1-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-1-chloro-2-(trifluoromethyl)benzene
Uniqueness
4-Bromo-2-chloro-1-((3,3-difluorocyclobutyl)methoxy)benzene is unique due to the presence of the difluorocyclobutyl methoxy group, which imparts distinct chemical and physical properties
特性
分子式 |
C11H10BrClF2O |
|---|---|
分子量 |
311.55 g/mol |
IUPAC名 |
4-bromo-2-chloro-1-[(3,3-difluorocyclobutyl)methoxy]benzene |
InChI |
InChI=1S/C11H10BrClF2O/c12-8-1-2-10(9(13)3-8)16-6-7-4-11(14,15)5-7/h1-3,7H,4-6H2 |
InChIキー |
HRZMVWSIDQOWDR-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)COC2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


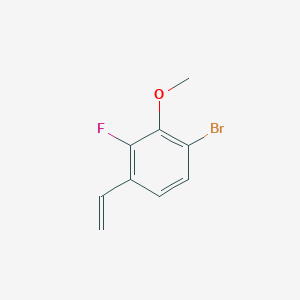
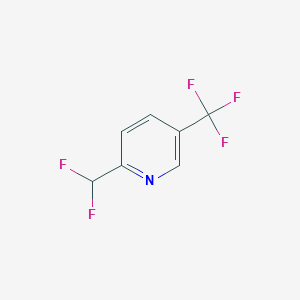
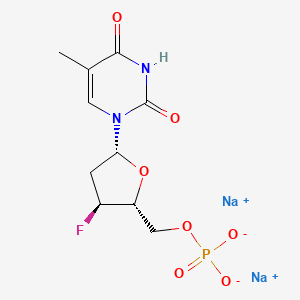
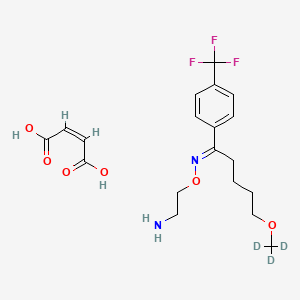
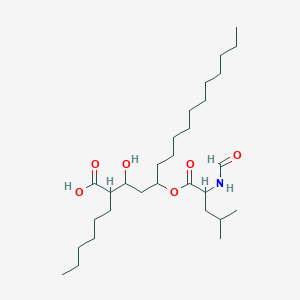

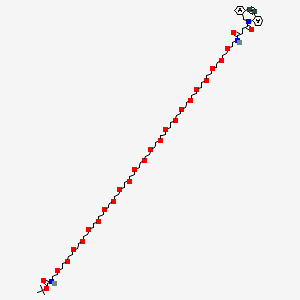
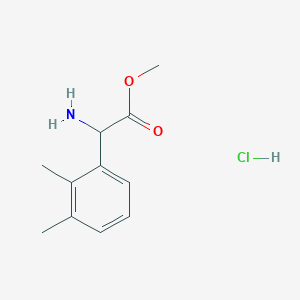
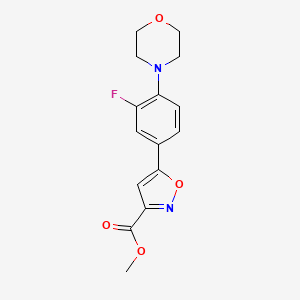
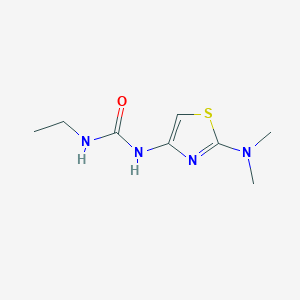
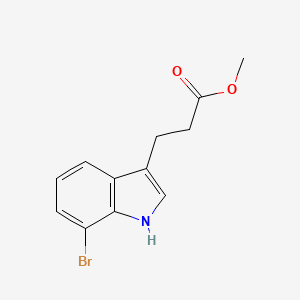

![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)

